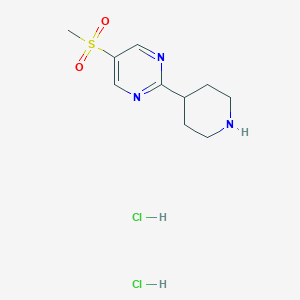

5-Methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

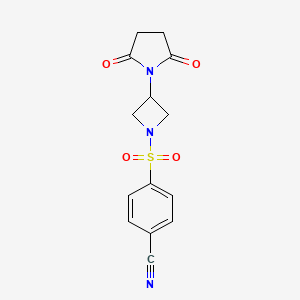

Chiral Sulfinamides in N-heterocycle Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively used for the stereoselective synthesis of amines and their derivatives. These methodologies provide access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics. The review covers literature from 2010–2020, emphasizing the versatility of chiral sulfinamides in medicinal chemistry (Philip et al., 2020).

Fluorinated Pyrimidines in Personalized Medicine : Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines (FPs) in cancer treatment, with 5-Fluorouracil (5-FU) being a notable example. This review discusses methods for 5-FU synthesis, its incorporation into RNA and DNA for studies, and the mechanistic insights gained from computational and experimental studies on FPs' interaction with nucleic acids. The implications for personalized medicine are also explored, demonstrating the critical role of pyrimidine derivatives in therapeutic applications (Gmeiner, 2020).

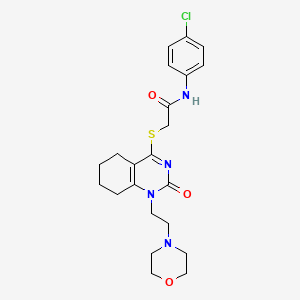

Dipeptidyl Peptidase IV (DPP IV) Inhibitors : The review of DPP IV inhibitor patents up to 2011 includes various chemical groups, such as pyrrolidines, piperidines, and pyrimidines, highlighting the significance of these structures in developing antidiabetic drugs. DPP IV plays a role in hydrolyzing incretin molecules, and its inhibition is a validated target for treating type 2 diabetes mellitus, underscoring the therapeutic potential of piperidin-4-ylpyrimidine derivatives in diabetes management (Mendieta et al., 2011).

Pharmacological Significance

- Cytochrome P450 Isoform Inhibitors : The selectivity of chemical inhibitors for cytochrome P450 isoforms is critical for understanding drug metabolism and potential drug-drug interactions. This review re-evaluates the selectivity and potency of inhibitors for major hepatic CYP isoforms, which is essential for the pharmacokinetics and pharmacodynamics of drugs, including those related to pyrimidine derivatives. The information is crucial for predicting metabolic pathways and interactions in drug development (Khojasteh et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

5-methylsulfonyl-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.2ClH/c1-16(14,15)9-6-12-10(13-7-9)8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAGDHXVZPKVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2546907.png)

![Bicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B2546910.png)